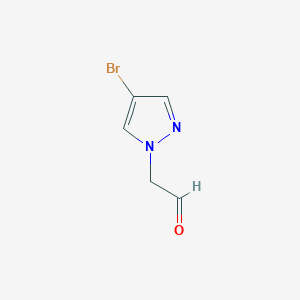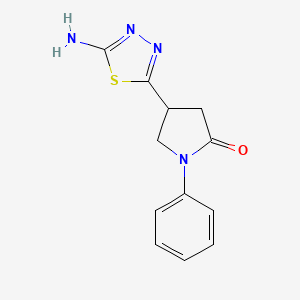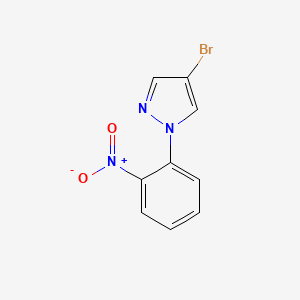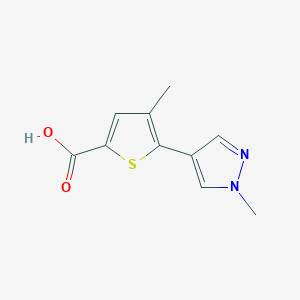
4-Bromo-3-chloro-2-nitroaniline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related bromo-nitroaniline compounds involves green chemistry approaches. For instance, 2,6-dibromo-4-nitroaniline is prepared from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium, highlighting an environmentally friendly process without the need for organic solvents . Similarly, 4-bromo-2-chlorotoluene is synthesized from 4-bromo-2-nitrotoluene through a reduction process followed by diazotization and the Sandmeyer reaction, with an improvement involving cuprous chloride . These methods suggest that the synthesis of 4-Bromo-3-chloro-2-nitroaniline could potentially be carried out through similar green chemistry processes, possibly involving diazotization and halogenation reactions.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the Schiff base compound 4-bromo-2-(((2′-chloro-4′-nitrophenyl)imino)methyl)phenol was characterized by XRD, IR, MS, and NMR spectroscopy, and its monoclinic crystal structure was determined . Another compound, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, was also characterized by spectroscopic methods and X-ray single crystal determination, revealing its monoclinic space group and the conformation of its morpholine ring . These analyses suggest that 4-Bromo-3-chloro-2-nitroaniline could also be characterized by similar methods to determine its molecular structure and crystallography.
Chemical Reactions Analysis
The papers do not provide specific reactions for 4-Bromo-3-chloro-2-nitroaniline, but they do discuss reactions of structurally similar compounds. For instance, the synthesis of 2-bromo-4-nitrophenol involves diazotization and the Sandmeyer reaction, followed by a nucleophilic substitution reaction . The Schiff base compound mentioned earlier exhibits urease inhibitory activity, indicating that it participates in biochemical interactions . These findings suggest that 4-Bromo-3-chloro-2-nitroaniline could also undergo similar chemical reactions and may have potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied to some extent. For example, the Schiff base compound was obtained as bright red crystals, indicating its solid-state appearance . The crystal packing of 3-chloro- and 3-bromo-2,6-dimethyl-4-nitropyridine N-oxide was analyzed, revealing medium strong hydrogen bonds and other intermolecular interactions . These studies provide a basis for predicting that 4-Bromo-3-chloro-2-nitroaniline would also exhibit specific physical properties such as crystallinity and could form intermolecular interactions in the solid state.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Degradation
- 4-Bromo-3-chloro-2-nitroaniline and its analogs, such as 2-chloro-4-nitroaniline, are used in industrial and agricultural sectors, posing environmental challenges. Geobacter sp. KT7 and Thauera aromatica KT9, two microbial strains, were found to degrade these compounds under anaerobic conditions, highlighting a potential method for mitigating environmental pollution caused by these substances (Duc, 2019).
Synthesis and Characterization
- 4-Bromo-2-(((2′-chloro-4′-nitrophenyl)imino)methyl)phenol (SBA), a compound related to 4-Bromo-3-chloro-2-nitroaniline, was synthesized via a green, solvent-free method. This process may have applications in environmentally friendly synthesis practices (Zulfiqar et al., 2020).
Crystal Structure Analysis
- The crystal structures of salts derived from 2-chloro-4-nitroaniline and related compounds were analyzed, providing insights into molecular interactions and structural properties. This research is relevant to the understanding of 4-Bromo-3-chloro-2-nitroaniline’s physical properties (Medviediev & Daszkiewicz, 2021).
Phase Equilibria and Thermal Studies
- Studies on the phase diagram of urea–4-bromo-2-nitroaniline systems provide valuable information on the miscibility, crystallization, and thermal properties of these compounds. Such research can be critical for material science applications (Reddi et al., 2012).
Biodegradation Pathways
- The biodegradation of 2-chloro-4-nitroaniline, a related compound, by Rhodococcus sp. strain MB-P1, provides a model for the microbial degradation of 4-Bromo-3-chloro-2-nitroaniline. This research offers insights into potential bioremediation strategies for environmental pollutants (Khan et al., 2013).
Safety And Hazards
4-Bromo-3-chloro-2-nitroaniline is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), and specific target organ toxicity – single exposure (Category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
4-bromo-3-chloro-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFJUGCVNFUHRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)[N+](=O)[O-])Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650251 | |
| Record name | 4-Bromo-3-chloro-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-chloro-2-nitroaniline | |
CAS RN |
1000573-99-8 | |
| Record name | 4-Bromo-3-chloro-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-3-chloro-2-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(cyclopropylmethyl)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B1293108.png)
![tert-butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B1293110.png)






![1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1293123.png)
![2-(6-Isopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B1293124.png)
![4-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1293126.png)

![6-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1293129.png)